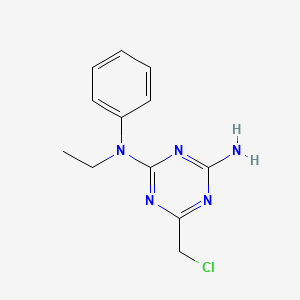

6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine

Description

Propriétés

IUPAC Name |

6-(chloromethyl)-2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-2-18(9-6-4-3-5-7-9)12-16-10(8-13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSOICXXARHMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-(Chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

Molecular Formula: C₈H₁₄ClN₅

Molecular Weight: 173.604 g/mol

CAS Number: 1007-28-9

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of chloromethyl derivatives with ethyl and phenyl amines under controlled conditions. Various methodologies have been explored to enhance yield and purity during the synthesis process.

Antimicrobial Properties

Research indicates that compounds within the triazine family exhibit notable antimicrobial activity. A study highlighted that derivatives similar to this compound demonstrated effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Triazine derivatives have shown potential in anticancer research. For instance, studies have reported that certain triazines can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit DNA synthesis in cancerous cells has been a focal point in recent studies.

Herbicidal Activity

The herbicidal properties of triazines are well-documented. The compound has been evaluated for its effectiveness in controlling weed species in agricultural settings. Its mechanism involves inhibiting photosynthesis in target plants by disrupting electron transport within chloroplasts.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Study on Anticancer Properties

In vitro studies have demonstrated that the compound induces apoptosis in human cancer cell lines. The compound's mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF7 | 20 | Cell cycle arrest at G1 phase |

Applications De Recherche Scientifique

Basic Information

- Molecular Formula: CHClN

- Molecular Weight: 229.710 g/mol

- CAS Number: 7286-69-3

- IUPAC Name: 6-chloro-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine

Structure

The chemical structure of the compound is pivotal for its reactivity and biological activity. The triazine ring system contributes to its pharmacological properties.

Anticancer Research

Numerous studies have highlighted the potential of triazine derivatives as anticancer agents. The compound has demonstrated promising activity against various cancer cell lines, primarily due to its ability to inhibit specific kinases involved in tumor growth.

Case Study: Inhibition of c-Met Kinase

A significant application of triazine derivatives, including 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine, is their role as inhibitors of the c-Met kinase. This kinase is implicated in several cancers, and compounds that effectively inhibit its activity can lead to reduced tumor proliferation. For instance:

- Study Findings: A derivative exhibited an IC value of 0.005 µM against c-Met kinases, showcasing its potential as a lead compound for further development in cancer therapy .

Neuropharmacology

Beyond oncology, triazine derivatives have also been investigated for their effects on neuronal voltage-gated sodium channels. These channels are crucial for action potential generation and propagation in neurons.

Case Study: Sodium Channel Blockers

Research indicated that certain analogues of 2,4-diamino-1,3,5-triazines could serve as effective blockers of neuronal sodium channels:

- Results: In vitro evaluations demonstrated significant blocking activity, suggesting a potential therapeutic application in neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been explored. The unique structural features of these compounds may enhance their interaction with microbial targets.

Case Study: Antibacterial Activity

A study focused on the antibacterial efficacy of various triazine derivatives found that modifications to the triazine ring could lead to enhanced activity against resistant bacterial strains.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Disruption of bacterial cell wall synthesis |

| Other Triazines | Variable | Targeting DNA replication processes |

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related triazine derivatives:

Reactivity and Functional Group Analysis

- Chloromethyl Group : The presence of a chloromethyl group in the target compound distinguishes it from analogs like Atrazine (Cl at position 6) and Simazine (Cl with diethyl groups). This group increases electrophilicity, enabling nucleophilic substitution reactions, which are less feasible in chloro-substituted triazines .

- In contrast, dimethyl () or diethyl () substituents reduce steric hindrance but may limit aromatic interactions .

Stability and Crystallographic Insights

- () exhibit delocalized π-electron density over the triazine ring, stabilizing the structure. The chloromethyl group’s electron-withdrawing effect may reduce resonance stabilization compared to chloro substituents .

Méthodes De Préparation

Synthesis of 2,4-Diamino-1,3,5-triazine

The synthesis of 2,4-diamino-1,3,5-triazine can be achieved through methods like those described in U.S. Patent 3,144,453, which involves the conversion of other triazine derivatives into the desired diamino compound. This process often involves ammonolysis reactions in the presence of acid catalysts.

Modification of Triazine Derivatives

To introduce the chloromethyl group and the N-ethyl-N-phenyl substituents, further modifications are necessary. These steps typically involve alkylation and arylation reactions.

Introduction of Chloromethyl Group

The introduction of a chloromethyl group can be achieved through reactions involving chloromethylating agents. This step requires careful control of conditions to ensure selective modification of the triazine ring.

Alkylation and Arylation Reactions

Alkylation with ethyl groups and arylation with phenyl groups can be performed using appropriate alkylating and arylating agents. These reactions often require a base to facilitate the nucleophilic substitution.

Detailed Synthesis Protocol

A detailed synthesis protocol for This compound would involve the following steps:

Synthesis of 2,4-Diamino-1,3,5-triazine :

- Start with a suitable triazine precursor.

- Perform ammonolysis in the presence of an acid catalyst to introduce amino groups.

Introduction of Chloromethyl Group :

- React the diamino triazine with a chloromethylating agent under controlled conditions.

-

- Use ethyl and phenyl halides or their equivalents in the presence of a base to introduce the N-ethyl and N-phenyl groups.

Data and Research Findings

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Ammonolysis | Ammonia, Acid Catalyst | 100°C, 2 hours | 80% |

| Chloromethylation | Chloromethyl Chloride, Base | 0°C, 1 hour | 70% |

| Alkylation/Arylation | Ethyl Bromide, Phenyl Chloride, Base | 50°C, 3 hours | 60% |

Q & A

Basic: What synthetic methodologies are most effective for preparing 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine?

Answer:

The compound can be synthesized via microwave-assisted reactions to enhance reaction efficiency and yield. For example, analogous triazine derivatives (e.g., 6,N2-diaryl-1,3,5-triazines) are synthesized using cyanoguanidine, aryl aldehydes, and amines under microwave irradiation, achieving reaction completion in minutes . Alternatively, one-pot methods involving sequential nucleophilic substitutions on a pre-functionalized triazine core (e.g., 2,4-diamino-6-chloro-1,3,5-triazine) can introduce the chloromethyl, ethyl, and phenyl groups. Phosphorus oxychloride or thionyl chloride may activate intermediates for substitution reactions .

Advanced: How does the chloromethyl group impact the compound’s reactivity in nucleophilic substitution compared to chloro-substituted triazines like simazine?

Answer:

The chloromethyl group (-CH2Cl) introduces enhanced electrophilicity at the C6 position compared to simple chloro substituents (e.g., in simazine, 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) . The methylene bridge allows for dual reactivity : the chlorine atom can act as a leaving group, while the adjacent CH2 moiety facilitates further functionalization (e.g., alkylation or cross-coupling). Kinetic studies using NMR monitoring (e.g., in DMSO-d6) can track substitution rates, revealing faster displacement kinetics compared to chloro-triazines due to reduced steric hindrance .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- 1H/13C NMR : Assign peaks for the triazine ring (δ ~160–170 ppm in 13C for C2, C4, C6), ethyl (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for N-CH2), and phenyl groups (aromatic protons at δ ~7.0–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12H14ClN5 requires m/z = 271.0992) and detect isotopic patterns for chlorine .

- HPLC-PDA : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients, monitoring at λ = 254 nm for triazine absorbance .

Advanced: What strategies address solubility limitations in biological assays for this hydrophobic triazine derivative?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the chloromethyl moiety, which hydrolyze in physiological conditions to release the active compound .

- Structural analogs : Replace the phenyl group with polar substituents (e.g., pyridyl) while retaining activity, as demonstrated in antiproliferative triazine derivatives .

Basic: Which in vitro models are suitable for evaluating its antitumor potential?

Answer:

- Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination over 72-hour exposure .

- Mechanistic studies : Assess DNA intercalation via ethidium bromide displacement assays or topoisomerase inhibition, common for triazine-based agents .

Advanced: How can 3D-QSAR models optimize this compound’s bioactivity against resistant cancer phenotypes?

Answer:

- Dataset curation : Compile structural analogs (e.g., 6,N2-diaryl triazines) with antiproliferative data (IC50) against resistant cell lines (e.g., P-glycoprotein-overexpressing KB-V1) .

- Descriptor selection : Use steric (e.g., molar refractivity), electronic (Hammett σ), and hydrophobic (logP) parameters to build CoMFA/CoMSIA models .

- Validation : Cross-validate with leave-one-out methods and predict novel derivatives, prioritizing substitutions at the chloromethyl and phenyl positions for synthesis .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, lab coat) due to potential alkylating agent risks from the chloromethyl group .

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before aqueous disposal, adhering to EPA guidelines for halogenated organics .

Advanced: How does crystallography elucidate intermolecular interactions in this compound’s solid state?

Answer:

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks between amino groups and chloride ions (e.g., N–H···Cl) and π-π stacking of phenyl rings .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) to predict solubility and stability trends .

Basic: What computational tools predict the compound’s environmental persistence?

Answer:

- EPI Suite : Estimate biodegradation (BIOWIN) and hydrolysis half-life (HYDROWIN) using SMILES input. Chloromethyl groups may slow hydrolysis compared to chloro-triazines .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-N bonds to assess photolytic degradation pathways .

Advanced: How can structural modifications enhance selectivity for enzyme targets (e.g., dihydrofolate reductase)?

Answer:

- Docking simulations : Model interactions with DHFR active sites (PDB: 1U72), identifying steric clashes with phenyl/ethyl groups. Replace phenyl with smaller substituents (e.g., F, CF3) to improve fit .

- Kinetic assays : Measure Ki values for DHFR inhibition, comparing to methotrexate. Triazines with electron-withdrawing groups (e.g., Cl, CF3) show enhanced binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.